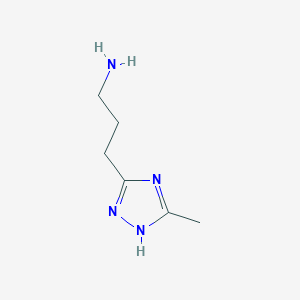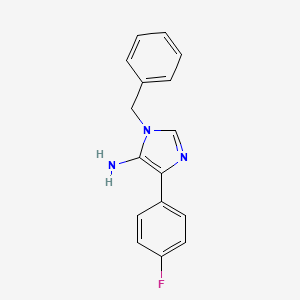
methyl 1-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a chromen-2-one core structure, which is a common feature in many biologically active molecules .
Preparation Methods
The synthesis of methyl 1-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps :
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Knoevenagel condensation reaction between 7-methoxy-4-methylcoumarin and an appropriate aldehyde in the presence of a base such as piperidine.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where the chromen-2-one derivative reacts with piperidine-4-carboxylic acid or its ester derivative.
Final Esterification: The final step involves the esterification of the carboxylic acid group with methanol to yield the desired methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing green chemistry principles such as the use of environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Methyl 1-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the chromen-2-one core.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core and the ester moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 1-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperidine-4-carboxylate involves its interaction with various molecular targets. The chromen-2-one core structure allows the compound to bind to specific enzymes and receptors, modulating their activity . For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Comparison with Similar Compounds
Methyl 1-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperidine-4-carboxylate can be compared with other coumarin derivatives, such as:
Properties
Molecular Formula |
C21H25NO6 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 1-[3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C21H25NO6/c1-13-10-20(24)28-18-12-17(26-2)15(11-16(13)18)4-5-19(23)22-8-6-14(7-9-22)21(25)27-3/h10-12,14H,4-9H2,1-3H3 |
InChI Key |
GYESGDHOONFZJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCC(CC3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxyquinoxalino[2,3-a]phenazine](/img/structure/B12211667.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12211675.png)

![2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B12211685.png)
![N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12211692.png)
![N-benzyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12211706.png)
![N-(5-benzyl-1,3-oxazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B12211718.png)
![Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate](/img/structure/B12211720.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12211724.png)

![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B12211732.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12211740.png)
![Phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B12211741.png)

